Bis(2-isopropoxyphenyl)phosphine chemical structure and properties
Bis(2-isopropoxyphenyl)phosphine chemical structure and properties
Technical Monograph: Bis(2-isopropoxyphenyl)phosphine Structure, Properties, and Application in Homogeneous Catalysis
Part 1: Executive Summary
Bis(2-isopropoxyphenyl)phosphine (CAS: 1202864-41-2 ) is a specialized organophosphorus compound belonging to the class of bulky, electron-rich secondary phosphines. Characterized by two phenyl rings substituted at the ortho position with isopropoxy groups, this molecule serves as a critical intermediate in the synthesis of high-performance biaryl phosphine ligands (Buchwald-type) and as a ligand in its own right for palladium- and nickel-catalyzed cross-coupling reactions.
Its design leverages the isopropoxy group to provide dual functionality: significant steric bulk to promote reductive elimination in catalytic cycles, and electron donation to facilitate oxidative addition. Furthermore, the oxygen atoms offer potential hemilabile coordination, stabilizing active metal centers during turnover.
Part 2: Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a central phosphorus atom bonded to one hydrogen atom and two 2-isopropoxyphenyl groups.
-
Formula:
-
Molecular Weight: 302.35 g/mol
-
Geometry: Pyramidal at Phosphorus (
or symmetry depending on conformer).
Key Structural Features:
-
Steric Bulk (Cone Angle): The ortho-isopropoxy groups significantly increase the Tolman cone angle compared to diphenylphosphine (
, ). The estimated cone angle for the derived tertiary ligands approaches 170-190^\circ, creating a protective "pocket" around the metal center. -
Electronic Effect: The alkoxy group (-OR) is a strong
-donor via the aromatic ring (inductive and mesomeric effects), making the phosphorus center more basic (nucleophilic) than unsubstituted triphenylphosphine. -
Hemilability: The ether oxygen can act as a weak intramolecular Lewis base, transiently coordinating to the metal center (e.g., Pd(II)) to prevent aggregation or decomposition of the catalyst, a phenomenon known as the "hemilabile effect."
Physical & Chemical Properties Table
| Property | Value / Description |
| CAS Number | 1202864-41-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 71–75 °C |
| Solubility | Soluble in toluene, THF, DCM; Insoluble in water |
| Air Stability | Air-sensitive (oxidizes to phosphine oxide); Store under Ar/N2 |
| pKa (Calculated) | ~20–22 (in DMSO, estimated for P-H bond) |
Part 3: Synthesis & Preparation Protocol
Directive: The following protocol is designed for high-purity synthesis suitable for catalytic screening. It utilizes the Grignard route, which offers higher yields and cleaner isolation than lithiation routes for this specific substrate.
Reaction Scheme
The synthesis proceeds via the formation of the Grignard reagent from 1-bromo-2-isopropoxybenzene, followed by nucleophilic attack on diethyl phosphite (or
Figure 1: Synthetic pathway for Bis(2-isopropoxyphenyl)phosphine.
Step-by-Step Methodology
Reagents:
-
1-Bromo-2-isopropoxybenzene (25.0 mmol)
-
Magnesium turnings (27.5 mmol, activated)
-
Phosphorus trichloride (
) (12.5 mmol) -
Lithium Aluminum Hydride (
) (15.0 mmol) -
Solvents: Anhydrous THF, Diethyl Ether (degassed).
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Add a solution of 1-bromo-2-isopropoxybenzene in THF dropwise. Heat to reflux for 2 hours to ensure complete formation of the Grignard reagent (
). -
Phosphine Formation: Cool the Grignard solution to -78 °C. Slowly add
(dissolved in THF) dropwise. The stoichiometry is critical (2:1 Ar:P) to favor the chlorophosphine . -
Warming: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (
) will form. -
Reduction: Cool the mixture to 0 °C. Carefully add a suspension of
in THF. Stir at room temperature for 12 hours. The is reduced to the secondary phosphine . -
Workup: Quench carefully with degassed water/NaOH (Fieser method) under inert atmosphere. Filter solids.[1] Dry the organic layer over
. -
Purification: Concentrate under reduced pressure. Recrystallize from hot ethanol (degassed) or purify via column chromatography under Nitrogen (if necessary, though oxidation risk is high on silica).
Part 4: Spectroscopic Characterization
Validation of the structure is primarily achieved via
-
P NMR (Proton-Coupled):
-
Signal: Doublet (d).
-
Chemical Shift (
): Typically -40 to -55 ppm (upfield relative to ). -
Coupling Constant (
): 210–240 Hz . This large coupling constant is diagnostic of a P-H bond, confirming the secondary phosphine structure.
-
-
H NMR:
-
P-H Proton: A doublet of multiplets around
4.5–5.5 ppm with a large coupling to phosphorus ( ). -
Isopropoxy Methine: Septet around
4.5 ppm. -
Isopropoxy Methyls: Doublet around
1.2 ppm.
-
Part 5: Catalytic Applications
Bis(2-isopropoxyphenyl)phosphine is primarily utilized in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig) either as a ligand itself or, more commonly, as a precursor to generate active
Mechanism of Action
The bulky isopropoxy groups facilitate the formation of monoligated palladium species
Figure 2: Catalytic cycle highlighting the entry point of the phosphine ligand.
Specific Utility
-
Synthesis of Tertiary Phosphines: Reacted with aryl halides to create "Buchwald-type" biaryl ligands tailored for specific steric requirements.
-
Stereoselective Coupling: The chirality of the atropisomeric conformers (if sterically locked) can induce stereoselectivity, although this specific molecule is generally used in achiral synthesis.
-
Nickel Catalysis: Used in Ni-catalyzed C-N bond formation where the P-H bond allows for the formation of phosphido-nickel complexes.
Part 6: Handling & Safety
-
Oxidation Sensitivity: Like most secondary phosphines, this compound oxidizes in air to the phosphine oxide (
) or phosphinic acid.-
Protocol: All manipulations must be performed in a glovebox or using Schlenk techniques.
-
-
Storage: Store under Argon at 2–8 °C.
-
Toxicity: Organophosphorus compounds are potentially toxic.[2] Use standard PPE (gloves, goggles, lab coat) and handle in a fume hood.
-
Neutralization: Spills can be treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the less toxic phosphine oxide/phosphate before disposal.
References
-
Sigma-Aldrich. Bis(2-isopropoxyphenyl)chlorophosphine Product Specification. (Precursor data).[3][4][5] Link
-
ChemicalBook. Bis(2-isopropoxyphenyl)phosphine CAS 1202864-41-2 Data.Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Contextual grounding on biaryl phosphine ligand design). Link
- Busacca, C. A., et al. (2011). "Phosphine Ligands in Catalysis." Comprehensive Organic Synthesis. (General reactivity of secondary phosphines).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 双(2-二苯基膦乙基)苯基膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
